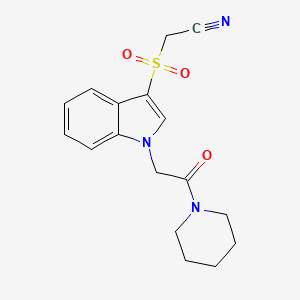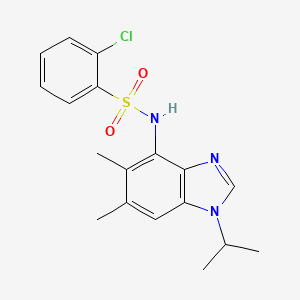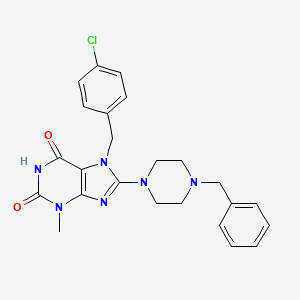
2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetonitrile is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electrochemical Properties
- Electrochemical Oxidation : The electrochemical oxidation of molecules containing piperidine rings, like sildenafil, shows that the unprotonated form of the piperidine ring is oxidized on a glassy carbon electrode. This is relevant for understanding the electrochemical behavior of similar compounds with piperidine subunits (Ozkan, Uslu, & Zuman, 2004).
Oxidation Reactions
- Catalytic Oxidation : Chromium(VI) oxide catalyzes the oxidation of sulfides to sulfones with periodic acid, showcasing the potential application in modifying compounds with sulfide groups to sulfones (Xu, Cheng, & Trudell, 2003).
Anticancer Applications
- Anticancer Effects : A study on sulfonamide-derived isatins, structurally similar to the compound , revealed significant anticancer effects against hepatic cancer cell lines. The compounds exhibited cytotoxicity and potential for cancer management (Eldeeb et al., 2022).
Catalysis in Organic Chemistry
- Oxidation Catalysis : Iron(III) salen complexes, used as enzyme models, demonstrate the catalytic potential in oxidizing organic sulfides to sulfoxides, indicating a possible role in reactions involving similar compounds (Sivasubramanian, Ganesan, Rajagopal, & Ramaraj, 2002).
Antibacterial Properties
- Antibacterial Activity : N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus, incorporating piperidine rings, showed antibacterial potential, indicating similar applications for compounds with piperidine groups (Iqbal et al., 2017).
Synthesis and Analysis
- Synthesis and Spectral Analysis : The synthesis of N-substituted derivatives of compounds with piperidinyl-1,3,4-oxadiazol and their antibacterial study highlights methodologies that could be applicable for synthesizing and analyzing compounds with similar structural features (Khalid et al., 2016).
Oxidation with Ozone
- Oxidation with Ozone : Iron(II) catalysis in the oxidation of hydrocarbons with ozone in acetonitrile can provide insights into oxidation processes for compounds with similar functional groups (Bataineh, Pestovsky, & Bakac, 2015).
Anticancer Evaluation
- Anticancer Agent Synthesis and Evaluation : The synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as promising anticancer agents showcase potential pharmaceutical applications for compounds with similar structures (Rehman et al., 2018).
Biological Activities Screening
- Screening for Biological Activities : The synthesis and screening of sulfonyl hydrazones with piperidine rings for antioxidant capacity and anticholinesterase activity indicate a broad scope for biological activity evaluation in related compounds (Karaman et al., 2016).
Anti-Breast Cancer Activity
- Anti-Breast Cancer Activity : Novel 1,2-dihydropyridine, thiophene, and thiazole derivatives containing a sulfone moiety and piperidinyl group have shown significant anti-breast cancer activity, suggesting potential therapeutic uses for structurally similar compounds (Al-Said, Bashandy, Al-Qasoumi, & Ghorab, 2011).
Mécanisme D'action
Target of Action
The primary target of this compound is currently unknown. The compound belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its structural similarity to alpha amino acids and derivatives, it may potentially interact with biochemical pathways involving these molecules .
Pharmacokinetics
Information regarding its absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable .
Propriétés
IUPAC Name |
2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c18-8-11-24(22,23)16-12-20(15-7-3-2-6-14(15)16)13-17(21)19-9-4-1-5-10-19/h2-3,6-7,12H,1,4-5,9-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLVTKGLTCBKRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(furan-2-yl)propan-2-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2828207.png)

![2-[(3-chloro-2-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2828209.png)
![2-Methyl-4-[4-(prop-2-en-1-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2828210.png)


![methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2828214.png)
![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-propylurea](/img/structure/B2828216.png)
![2-(2-(4-(2-(2,4-dichlorophenoxy)propanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2828217.png)
![N-(2-chloro-4-methylphenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2828219.png)
![1-(4-Methylpiperidin-1-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2828221.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate](/img/structure/B2828225.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2828227.png)

